molecular formula C14H14O2 B1616739 1-Methoxy-4-(4-methylphenoxy)benzene CAS No. 3402-85-5

1-Methoxy-4-(4-methylphenoxy)benzene

Cat. No. B1616739
Key on ui cas rn: 3402-85-5
M. Wt: 214.26 g/mol
InChI Key: AALQUOHYAMXZRQ-UHFFFAOYSA-N
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Patent
US07402684B2

Procedure details

4-methoxy phenol (18 g, 0.145 mol) was taken into anhydrous dioxane (250 mL). 4-iodotoluene (47.42 g, 0.217 mol), cesium carbonate (94.49 g, 0.29 mol), N,N-dimethylglycine HCl (1.97 g, 0.014 mol), and copper iodide (0.966 g, 0.005 mol) were added to the solution. The reaction was heated to 90° C. for 12 h under nitrogen, with mechanical stirring. The reaction was concentrated to dryness and the residue was partitioned between water and ethyl acetate. The aqueous layer was washed with ethyl acetate (4×). The ethyl acetate was washed with brine, dried over sodium sulfate and concentrated to dryness. The crude product was purified by flash chromatography (10:1 silica ratio, eluted with 3% ethyl acetate in hexane) to obtain the title product (23.50 g, 0.1097 moles, 76% yield). 1H NMR (400 MHz, DMSO-d6); δ 2.26 (s, 3H), 3.73 (s, 3H), 6.82 (d, J=8.8, 2H), 6.94 (s, 4H), 7.14 (d, J=8, 2H).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
47.42 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
94.49 g
Type
reactant
Reaction Step Two
Quantity
1.97 g
Type
reactant
Reaction Step Two
Quantity
0.966 g
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.I[C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=1.C(=O)([O-])[O-].[Cs+].[Cs+].Cl.CN(C)CC(O)=O>[Cu](I)I.O1CCOCC1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][C:11]2[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=2)=[CH:5][CH:4]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Step Two
Name
Quantity
47.42 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C
Name
cesium carbonate
Quantity
94.49 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.97 g
Type
reactant
Smiles
Cl.CN(CC(=O)O)C
Name
Quantity
0.966 g
Type
catalyst
Smiles
[Cu](I)I
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The aqueous layer was washed with ethyl acetate (4×)
WASH
Type
WASH
Details
The ethyl acetate was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (10:1 silica ratio, eluted with 3% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)OC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1097 mol
AMOUNT: MASS 23.5 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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